4-Bromo-5-methoxy-1,2-dihydroisoquinolin-1-one
Overview
Description
“4-Bromo-5-methoxy-1,2-dihydroisoquinolin-1-one” is a chemical compound with the CAS Number: 1207448-49-4 . It has a molecular weight of 254.08 and its IUPAC name is 4-bromo-5-methoxyisoquinolin-1-ol . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “4-Bromo-5-methoxy-1,2-dihydroisoquinolin-1-one” is 1S/C10H8BrNO2/c1-14-8-4-2-3-6-9 (8)7 (11)5-12-10 (6)13/h2-5H,1H3, (H,12,13) . This code provides a unique representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
The compound “4-Bromo-5-methoxy-1,2-dihydroisoquinolin-1-one” has a molecular weight of 254.08 . It is a powder and is typically stored at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not available in the sources I found.
Scientific Research Applications
Synthesis and Chemical Properties:
- 4-Bromo-5-methoxy-1,2-dihydroisoquinolin-1-one has been used in synthetic investigations in the field of curare alkaloids, leading to the formation of bis-dihydroisoquinoline compounds and isomeric tubocurarin iodides (Voronin, Tolkachev, Prokhorov, Chernova, & Preobrazhenskii, 1969).
- It has also been utilized in the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines, proposing a bromonium ylide as a key intermediate (He, Shi, Cheng, Man, Yang, & Li, 2016).
Biological and Medicinal Research:
- In medicinal chemistry, it's been involved in the synthesis of 6-substituted 1H-quinolin-2-ones and 2-methoxy-quinolines, acting as inhibitors for steroid 5alpha reductases (Baston, Palusczak, & Hartmann, 2000).
- Additionally, it has been part of the synthesis of 4-alkyl-, 4-aryl- and 4-arylamino-5-aminoisoquinolin-1-ones, identifying new potential inhibitors for poly(ADP-ribose)polymerase-2 (PARP-2), a key target in cancer therapy (Sunderland et al., 2011).
Material Science and Organic Synthesis:
- The compound has been used in the stereochemical studies of tetrahydroisoquinolines, contributing to the understanding of stereochemistry in organic synthesis (Sugiura et al., 1997).
- It's also a part of the synthesis of bromophenols, brominated tetrahydroisoquinolines, and new isoquinolines, derived from natural sources like the red alga Rhodomela confervoides (Ma, Zhao, Wang, Li, Yang, Shi, Fan, & He, 2007).
Safety And Hazards
The compound “4-Bromo-5-methoxy-1,2-dihydroisoquinolin-1-one” is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .
properties
IUPAC Name |
4-bromo-5-methoxy-2H-isoquinolin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-8-4-2-3-6-9(8)7(11)5-12-10(6)13/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGFDMAGOBHBJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CNC2=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-methoxy-1,2-dihydroisoquinolin-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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